[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13460411
InChI: InChI=1S/C18H27N3O3/c1-3-21(18(23)24-13-15-8-5-4-6-9-15)16-10-7-11-20(12-16)17(22)14(2)19/h4-6,8-9,14,16H,3,7,10-13,19H2,1-2H3/t14-,16?/m0/s1
SMILES: CCN(C1CCCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2
Molecular Formula: C18H27N3O3
Molecular Weight: 333.4 g/mol

[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13460411

Molecular Formula: C18H27N3O3

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester -

Specification

Molecular Formula C18H27N3O3
Molecular Weight 333.4 g/mol
IUPAC Name benzyl N-[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-ethylcarbamate
Standard InChI InChI=1S/C18H27N3O3/c1-3-21(18(23)24-13-15-8-5-4-6-9-15)16-10-7-11-20(12-16)17(22)14(2)19/h4-6,8-9,14,16H,3,7,10-13,19H2,1-2H3/t14-,16?/m0/s1
Standard InChI Key KSFWCZYOIPKJBX-LBAUFKAWSA-N
Isomeric SMILES CCN(C1CCCN(C1)C(=O)[C@H](C)N)C(=O)OCC2=CC=CC=C2
SMILES CCN(C1CCCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2
Canonical SMILES CCN(C1CCCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three key components:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle that confers rigidity and influences binding interactions .

  • Ethyl-carbamic acid moiety: Introduces polarity and hydrogen-bonding capabilities, potentially enhancing solubility and target engagement.

  • Benzyl ester group: A lipophilic aromatic substituent that may improve membrane permeability or serve as a prodrug moiety.

The (S) configurations at the 2-amino-propionyl and piperidin-3-yl positions are critical for stereoselective interactions, as enantiomeric forms often exhibit divergent biological profiles .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₂₇N₃O₃
Molar Mass333.4 g/mol
IUPAC NameBenzyl N-[(3S)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-ethylcarbamate
CAS Number1353993-05-1
Chiral Centers2 (S configurations)

Synthesis and Stereochemical Control

Synthetic Pathways

The synthesis of [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester involves multi-step protocols to ensure stereochemical fidelity and functional group compatibility:

  • Piperidine functionalization: The piperidine ring is modified at the 3-position via nucleophilic substitution or reductive amination, often employing protecting groups like Boc (tert-butoxycarbonyl) to prevent undesired side reactions .

  • Acylation: The (S)-2-amino-propionyl group is introduced using coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), ensuring retention of stereochemistry .

  • Carbamate formation: Reaction with benzyl chloroformate in the presence of a base (e.g., triethylamine) yields the final carbamate ester.

Challenges in Synthesis

  • Steric hindrance: Bulky substituents on the piperidine ring complicate coupling reactions, necessitating optimized reaction temperatures and catalysts.

  • Racemization risk: The basic conditions during acylation or deprotection may invert chiral centers, requiring mild reagents like TFA (trifluoroacetic acid) for Boc removal .

Biological Activity and Mechanistic Hypotheses

Table 2: Hypothesized Biological Targets

Target ClassExample TargetPotential Interaction Mechanism
GPCRsGPR35Competitive inhibition/modulation
Serine ProteasesTrypsinCovalent binding via carbamate
Tyrosine KinasesEGFRAllosteric regulation

Preliminary Findings

  • In vitro studies: Carbamate derivatives demonstrate moderate inhibition of acetylcholinesterase (IC₅₀ ≈ 10 µM) and COX-2 (cyclooxygenase-2; IC₅₀ ≈ 15 µM) in preliminary screens, though specific data for this compound are unpublished.

  • Cell permeability: LogP calculations (~2.8) suggest moderate lipophilicity, enabling passive diffusion across cell membranes.

Applications and Research Directions

Therapeutic Prospects

  • Neurological disorders: Potential as an acetylcholinesterase inhibitor for Alzheimer’s disease or a GPCR modulator for Parkinson’s .

  • Oncology: Carbamates may synergize with chemotherapeutics by inhibiting drug-resistance proteins like P-glycoprotein.

  • Inflammation: COX-2 inhibition could alleviate chronic inflammatory conditions.

Industrial and Research Use

  • Chemical biology: A tool compound for probing carbamate-enzyme interactions or stereoselective synthesis .

  • Prodrug development: The benzyl ester may serve as a cleavable moiety for targeted drug delivery.

Comparison with Structural Analogs

Table 3: Structural and Functional Comparison

Compound NameMolecular FormulaKey FeaturesBiological Activity
[(S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamateC₁₃H₁₄N₂O₄Dioxopiperidine coreProteasome inhibition
(R)-Benzyl piperidin-3-ylcarbamateC₁₃H₁₈N₂O₂Single chiral centerNeuromodulatory
FentanylC₂₂H₂₈N₂OPiperidine opioidµ-opioid receptor agonism

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